3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide
Overview
Description
3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide is a complex organic compound with intriguing structural characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide typically involves multi-step reactions, often starting with the formation of the benzothiazole core This core is synthesized from precursors like o-aminothiophenol and carboxylic acids through cyclization reactions
Industrial Production Methods
In an industrial context, the synthesis may be scaled up using flow chemistry techniques, providing better control over reaction parameters and ensuring high yields. The process might involve continuous flow reactors where the reagents are mixed and reacted under optimized conditions, minimizing by-products and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to form different oxidized derivatives, involving agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions typically involve hydrides or catalytic hydrogenation to yield partially reduced products.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the benzothiazolium ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution agents: : Alkyl halides, acyl chlorides.
Major Products
The major products formed depend on the reaction type:
Oxidation: Various oxo-compounds.
Reduction: Hydro-reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide has several applications:
Chemistry: : Used as a dye or pigment due to its vibrant colors.
Biology: : Utilized in fluorescence microscopy and cell imaging.
Industry: : Applied in the manufacturing of organic electronics and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of this compound typically involves interaction with specific molecular targets, often through π-π interactions or hydrogen bonding. In biological systems, it may localize within specific cellular structures due to its affinity for lipid membranes or nucleic acids, thereby aiding in imaging or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzothiazolium derivatives: : Compounds with similar benzothiazole cores.
Polymethine dyes: : Sharing similar π-conjugated systems.
Uniqueness
Compared to other benzothiazolium compounds and polymethine dyes, 3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide stands out due to its unique side chains and the specific positioning of the iodide group, which can enhance its reactivity and application potential. Its structural features offer unique photophysical properties that make it particularly useful in advanced scientific applications.
Properties
IUPAC Name |
3-pentyl-2-[5-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N2S2.HI/c1-3-5-14-22-30-24-16-10-12-18-26(24)32-28(30)20-8-7-9-21-29-31(23-15-6-4-2)25-17-11-13-19-27(25)33-29;/h7-13,16-21H,3-6,14-15,22-23H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGJDXHDJJPLIE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35IN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698970 | |
Record name | 3-Pentyl-2-[5-(3-pentyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53213-96-0 | |
Record name | 3-Pentyl-2-[5-(3-pentyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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